
3-Octadecylfuran-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Octadecylfuran-2,5-dione: is an organic compound with the molecular formula C22H40O3 . It is also known by other names such as 3-octadecyloxolane-2,5-dione and octadecylsuccinic anhydride . This compound is characterized by a furan ring substituted with an octadecyl group, making it a member of the furan derivatives family. It is a white to yellow crystalline powder at room temperature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Octadecylfuran-2,5-dione can be achieved through the Paal-Knorr synthesis , which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds . This method is one of the most important for preparing furans. The reaction typically requires an acid catalyst such as trifluoroacetic acid and can be facilitated by microwave irradiation to improve yields and reaction times .
Industrial Production Methods: . This method ensures high purity and yield, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Octadecylfuran-2,5-dione undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Acid Catalysts: Trifluoroacetic acid is often used in the Paal-Knorr synthesis.
Hydrolysis Conditions: Hydrolysis typically occurs under mild acidic or basic conditions.
Major Products:
Oxidation Products: Alkoxy- and dialkoxydihydrofurans, 5-alkoxy-2(5H)-furanones.
Hydrolysis Products: Succinic acid.
Wissenschaftliche Forschungsanwendungen
3-Octadecylfuran-2,5-dione has a wide range of applications in scientific research, including:
Chemistry:
Synthesis of Polymers: It is used as a monomer in the synthesis of various polymers and copolymers.
Biology:
Antimicrobial Agents: Furan derivatives, including this compound, exhibit significant antimicrobial activity against various bacterial strains.
Medicine:
Drug Development: The compound is explored for its potential in developing new pharmaceuticals due to its unique chemical structure and reactivity.
Industry:
Coatings and Adhesives: It is used in the formulation of coatings and adhesives due to its excellent binding properties.
Wirkmechanismus
The mechanism of action of 3-Octadecylfuran-2,5-dione involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Succinic Anhydride: Similar in structure but lacks the octadecyl group.
Maleic Anhydride: Another related compound used in industrial applications.
Uniqueness: 3-Octadecylfuran-2,5-dione is unique due to its long octadecyl chain, which imparts distinct physical and chemical properties. This makes it more hydrophobic and enhances its binding capabilities in various applications .
Eigenschaften
IUPAC Name |
3-octadecylfuran-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21(23)25-22(20)24/h19H,2-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGZPKHFMGAJAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC(=O)OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80603013 |
Source


|
| Record name | 3-Octadecylfuran-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80603013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85680-68-8 |
Source


|
| Record name | 3-Octadecylfuran-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80603013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol](/img/structure/B14428108.png)
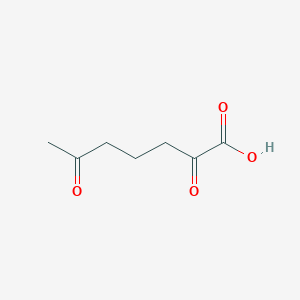
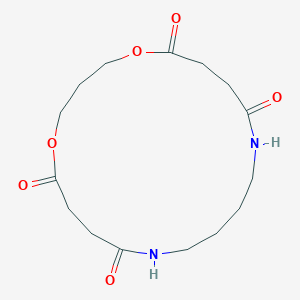
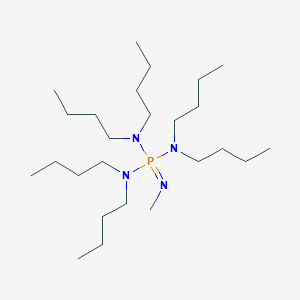

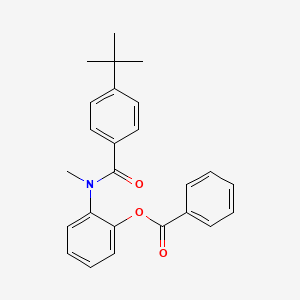
phosphanium chloride](/img/structure/B14428152.png)
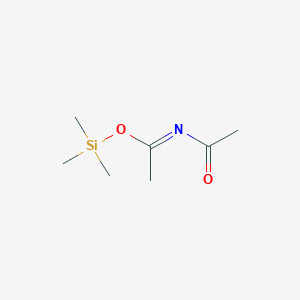

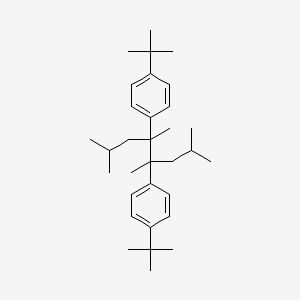
![[(2-Methoxy-2-phenylethyl)tellanyl]benzene](/img/structure/B14428170.png)
![3H-Indolium, 2-[2-(4-methoxyphenyl)ethenyl]-1,3,3-trimethyl-](/img/structure/B14428175.png)
![1-Chloro-3-[(Z)-phenyl-NNO-azoxy]benzene](/img/structure/B14428176.png)
